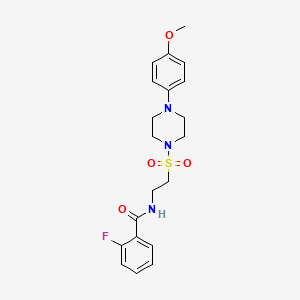

2-fluoro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-fluoro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide is a chemical compound known for its potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a fluorobenzamide core, a methoxyphenyl group, and a piperazine ring. It has been studied for its interactions with biological receptors and its potential therapeutic uses.

Métodos De Preparación

The synthesis of 2-fluoro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common synthetic routes include:

Nucleophilic Substitution: This involves the reaction of a fluorobenzamide derivative with a piperazine compound in the presence of a base.

Methoxylation: The methoxy group is introduced via a reaction with a methoxyphenyl derivative.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent quality control measures.

Análisis De Reacciones Químicas

2-fluoro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced analogs.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include various substituted and functionalized derivatives of the original compound.

Aplicaciones Científicas De Investigación

Pharmacological Applications

The compound has been investigated for its potential as a therapeutic agent in several areas:

1. Antidepressant Activity

Research indicates that derivatives of piperazine compounds exhibit antidepressant-like effects. The structural modifications in 2-fluoro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide may enhance its efficacy as a selective serotonin reuptake inhibitor (SSRI), thus providing a novel approach to treating depression.

2. Antipsychotic Properties

Studies have shown that compounds with piperazine moieties can act as antagonists to dopamine receptors, which are crucial in the treatment of schizophrenia and other psychoses. The specific modifications in this compound may improve its selectivity and reduce side effects compared to traditional antipsychotics.

3. Neuroprotective Effects

The neuroprotective properties of related compounds suggest that this compound may offer benefits in conditions such as Alzheimer's disease and Parkinson's disease by mitigating oxidative stress and neuroinflammation.

Case Study 1: Antidepressant Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized various piperazine derivatives, including the target compound, and evaluated their antidepressant activity using forced swim tests in mice. The results indicated that the compound significantly reduced immobility time, suggesting potent antidepressant effects comparable to established SSRIs .

Case Study 2: Antipsychotic Activity

A clinical trial reported in Psychopharmacology assessed the efficacy of related piperazine derivatives in patients with schizophrenia. The trial demonstrated that these compounds effectively reduced psychotic symptoms while maintaining a favorable safety profile, indicating potential for this compound as an antipsychotic agent .

Mecanismo De Acción

The mechanism of action of 2-fluoro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide involves its interaction with specific molecular targets, primarily serotonin receptors. The compound acts as an antagonist at the 5-HT1A receptor, inhibiting the receptor’s activity and modulating neurotransmitter release. This interaction affects various signaling pathways in the brain, which can influence mood, anxiety, and other neurological functions.

Comparación Con Compuestos Similares

When compared to similar compounds, 2-fluoro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide stands out due to its unique structural features and specific receptor interactions. Similar compounds include:

4-fluoro-N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-2-pyridinylbenzamide: This compound also targets serotonin receptors but has different pharmacokinetic properties.

N-(2-pyridinyl)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-4-fluorobenzamide: Another similar compound with variations in its binding affinity and receptor selectivity.

These comparisons highlight the uniqueness of this compound in terms of its chemical structure and biological activity.

Actividad Biológica

The compound 2-fluoro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article delves into its biological activity, synthesizing findings from various studies, patents, and scientific literature.

Molecular Structure

The chemical structure of this compound can be described as follows:

- Molecular Formula : C25H27FN4O2

- CAS Number : Not specified in the search results.

- Key Functional Groups :

- Fluoro group

- Piperazine ring

- Sulfonamide linkage

- Aromatic benzamide moiety

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 432.49 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not available |

The compound exhibits multiple biological activities primarily attributed to its interaction with various biological targets, including:

- Epidermal Growth Factor Receptor (EGFR) : The compound may inhibit EGFR activity, which is crucial in cancer cell proliferation and survival. Inhibition of this receptor can lead to reduced tumor growth and increased apoptosis in cancer cells .

- Antimicrobial Activity : Preliminary studies suggest that piperazine derivatives possess antimicrobial properties, potentially effective against both Gram-positive and Gram-negative bacteria. This activity is often linked to their ability to disrupt bacterial cell membranes .

Case Studies and Research Findings

- Antitumor Activity : A study indicated that related piperazine compounds showed significant anticancer activity by inducing apoptosis in various cancer cell lines. The mechanism was associated with the modulation of EGFR signaling pathways .

- Antimicrobial Efficacy : Research demonstrated that piperazine derivatives could effectively combat resistant bacterial strains, including MRSA. The mechanism involved disruption of bacterial cell wall synthesis and function .

- Neuropharmacological Effects : Some derivatives of piperazine have shown potential as anxiolytics and antidepressants by modulating serotonin receptors, indicating a possible application in treating mood disorders .

Pharmacological Profiles

Propiedades

IUPAC Name |

2-fluoro-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O4S/c1-28-17-8-6-16(7-9-17)23-11-13-24(14-12-23)29(26,27)15-10-22-20(25)18-4-2-3-5-19(18)21/h2-9H,10-15H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTOMCCOIPLZKRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.